molecular formula C15H20BrNO2 B13642695 Tert-butyl 5-bromo-3,3-dimethylindoline-1-carboxylate

Tert-butyl 5-bromo-3,3-dimethylindoline-1-carboxylate

Cat. No.: B13642695
M. Wt: 326.23 g/mol
InChI Key: IRWXXSTYTJXIMA-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3,3-dimethylindoline-1-carboxylate is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of tert-butyl 5-bromo-3,3-dimethylindoline-1-carboxylate typically involves several steps starting from commercially available materialsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and tert-butyl chloroformate for esterification .

Chemical Reactions Analysis

Tert-butyl 5-bromo-3,3-dimethylindoline-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation .

Scientific Research Applications

Tert-butyl 5-bromo-3,3-dimethylindoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3,3-dimethylindoline-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the indoline ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 5-bromo-3,3-dimethylindoline-1-carboxylate can be compared with other indoline derivatives such as tert-butyl 5-bromo-1H-indole-1-carboxylate and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the tert-butyl ester and bromine atom in this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

tert-butyl 5-bromo-3,3-dimethyl-2H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-9-15(4,5)11-8-10(16)6-7-12(11)17/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWXXSTYTJXIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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